Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Description
Synthesis Analysis
The synthesis of related compounds involves several strategies, such as the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids , and the use of ethyl phenylsulfinyl fluoroacetate for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters . Additionally, the synthesis of 2-fluoro-2-phenyl acetic acid from phenylglycine through a fluorodeamination reaction and the electrosynthesis of β-trifluoromethylated derivatives from ethoxycarbonyl compounds are relevant to understanding the synthesis of ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was elucidated, revealing significant stabilization by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the successful anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate to give a difluorinated product , and the Knoevenagel condensation reaction used to synthesize ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions highlight the potential reactivity of the ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. For example, the specific rotation of S-2-fluoro-2-phenyl acetic acid was reported, which can be used as a derivatizing chiral agent . The electrosynthesis approach used in the preparation of β-trifluoromethylated derivatives also sheds light on the influence of different solvents and mediators on the yield and selectivity of the reactions .
Future Directions
The future directions for research on Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals and agrochemicals could be explored, given the importance of trifluoromethyl groups in these areas .
properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFXKXUCHALKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379009 | |
Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
CAS RN |
220530-99-4 | |
Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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